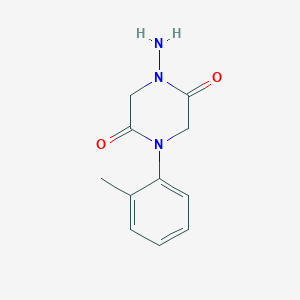![molecular formula C19H14ClN3OS2 B292506 3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292506.png)
3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds and has been found to possess interesting biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases. This inhibition leads to the disruption of important cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibits potent anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of tumor cells in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its mechanism of action and identify other enzymes that it may inhibit. Another direction is to explore its potential as a treatment for other diseases beyond cancer, such as autoimmune diseases. Additionally, further studies could be conducted to optimize its pharmacological properties and improve its efficacy as a drug candidate.
Métodos De Síntesis
The synthesis of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The synthesis involves the reaction of 2-chlorobenzyl mercaptan with 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of ammonium acetate. The product obtained is then treated with ammonia to yield the final product.
Aplicaciones Científicas De Investigación
The compound 3-amino-2-[(2-chlorobenzyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to possess interesting biological activities. It has been shown to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases and topoisomerases. This makes it a potential candidate for the development of anticancer drugs.
Propiedades
Fórmula molecular |
C19H14ClN3OS2 |
|---|---|
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
3-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14ClN3OS2/c20-15-9-5-4-8-13(15)11-25-19-22-17-14(18(24)23(19)21)10-16(26-17)12-6-2-1-3-7-12/h1-10H,11,21H2 |
Clave InChI |
RXBQJIIZXGBUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)N)SCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-imino-4-{2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292423.png)
![N-[5-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B292424.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292425.png)
![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)


![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)




